(1-Oxoindan-4-yl)acetic acid

Description

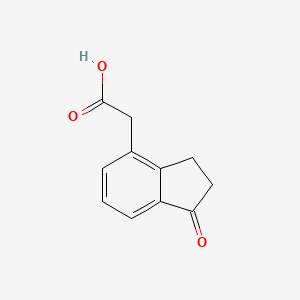

(1-Oxoindan-4-yl)acetic acid is a bicyclic organic compound characterized by an indan ring system (a fused benzene and cyclopentane structure) with a ketone group at position 1 and an acetic acid moiety at position 4. Such compounds are typically synthesized via cyclization or condensation reactions involving dicarbonyl precursors, as seen in similar heterocyclic systems . Applications may span pharmaceuticals, agrochemicals, or materials science, given the biological and chemical relevance of analogous compounds.

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-(1-oxo-2,3-dihydroinden-4-yl)acetic acid |

InChI |

InChI=1S/C11H10O3/c12-10-5-4-8-7(6-11(13)14)2-1-3-9(8)10/h1-3H,4-6H2,(H,13,14) |

InChI Key |

BMKBHIHOFMEHGY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=CC=CC(=C21)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares (1-Oxoindan-4-yl)acetic acid with key analogs from the evidence:

Key Observations :

- Ring Systems : The indan core in this compound differs from isoindoline () and phthalazine () systems, influencing electronic properties and steric effects.

- Functional Groups : All compounds share a ketone and carboxylic acid, but substituents like guanidine () or fused heterocycles () modulate reactivity and biological activity.

Physical and Chemical Properties

- Solubility: Carboxylic acid moieties enhance water solubility, but bicyclic systems (e.g., isoindolinone in ) may reduce it due to hydrophobicity .

- Stability: Ketone groups in oxo-indan or isoindolinone systems () can participate in tautomerism or nucleophilic reactions, affecting stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Oxoindan-4-yl)acetic acid, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or cyclization reactions to form the indanone core, followed by functionalization with acetic acid derivatives. Reaction efficiency can be validated using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify yield and purity . Kinetic studies (e.g., monitoring reaction intermediates via in situ NMR) and optimization of catalysts (e.g., Lewis acids) are critical for improving selectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon connectivity, with the oxo group at position 1 showing distinct deshielding (~200–220 ppm for carbonyl carbons) .

- Infrared Spectroscopy (IR) : Stretching frequencies for the carbonyl (C=O) group (~1700–1750 cm) and carboxylic acid (O-H stretch, ~2500–3300 cm) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of aerosols/dust .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can SHELX software be utilized to resolve crystallographic data inconsistencies in this compound derivatives?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase determination via direct methods or Patterson synthesis. For twinned crystals, apply the HKLF5 format in SHELXL to refine twin laws .

- Data Validation : Analyze residual density maps to identify disordered solvent molecules or hydrogen-bonding networks. Use PLATON or Olex2 for complementary validation .

- High-Resolution Refinement : For macromolecular complexes, combine SHELXL with restraints (e.g., DFIX, DANG) to maintain bond geometry .

Q. What statistical approaches are recommended for reconciling contradictory spectral data (e.g., NMR vs. XRD results) in structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA ) to identify outliers .

- Error Analysis : Apply t-tests or ANOVA to assess significance of discrepancies between replicate measurements (e.g., integration errors in NMR) .

- Crystallographic Validation : Use R values to evaluate model bias; re-refine structures with alternative space groups if symmetry conflicts arise .

Q. How does the electronic environment of the oxo group in this compound influence its reactivity compared to analogous indanone derivatives?

- Methodological Answer :

- Electron-Withdrawing Effects : The oxo group at position 1 decreases electron density at the adjacent carbon, enhancing electrophilicity. Compare reaction rates in nucleophilic substitutions (e.g., Grignard additions) using kinetic assays .

- Comparative Studies : Synthesize analogs (e.g., 1-hydroxyindan-4-yl acetic acid) and measure values (via potentiometric titration) to quantify electronic effects on acidity .

- Computational Modeling : Perform DFT calculations (e.g., using Gaussian ) to map electrostatic potential surfaces and predict regioselectivity in reactions .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.